

Physicochemical Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)-5-fluoroaniline

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Abstract

This technical guide provides a detailed overview of the physicochemical properties of **2-(3-Chlorophenoxy)-5-fluoroaniline**. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally related analogs to offer a comprehensive profile for research and development purposes. Standardized experimental protocols for determining key physicochemical parameters are also detailed to guide researchers in the empirical evaluation of this and similar novel chemical entities.

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a substituted diaryl ether aniline derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. A thorough understanding of the physicochemical properties of a novel compound is fundamental for its development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical handling. This guide aims to provide a foundational understanding of these properties for **2-(3-Chlorophenoxy)-5-fluoroaniline**.

Physicochemical Data

Direct experimental data for **2-(3-Chlorophenoxy)-5-fluoroaniline** is not readily available in the public domain. Therefore, this section provides a comparative summary of computed properties for the target compound alongside experimental data for the structurally related compounds: 2-Chloro-5-fluoroaniline and 2-Fluoroaniline. This comparative approach allows for informed estimations of the properties of the title compound.

Property	2-(3-Chlorophenoxy)-5-fluoroaniline (Predicted/Estimated)	2-Chloro-5-fluoroaniline (Experimental/Computed)[1]	2-Fluoroaniline (Experimental/Computed)[2]
Molecular Formula	C ₁₂ H ₉ ClFNO	C ₆ H ₅ ClFN	C ₆ H ₆ FN
Molecular Weight	237.66 g/mol	145.56 g/mol	111.12 g/mol
Melting Point	Data not available	Data not available	-29 °C
Boiling Point	Data not available	Data not available	182-183 °C
Water Solubility	Predicted to be low	Data not available	17 g/L (at 20 °C)
logP (Octanol-Water Partition Coefficient)	Estimated to be > 3	2.4 (Computed)	1.26
pKa (Acid Dissociation Constant)	Estimated to be around 2-3 (for the anilinium ion)	Data not available	3.2 (at 25 °C)

Disclaimer: The data for **2-(3-Chlorophenoxy)-5-fluoroaniline** are estimations based on its chemical structure and comparison with related analogs. Experimental verification is highly recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to novel solid organic compounds like **2-(3-Chlorophenoxy)-5-fluoroaniline**.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
- Procedure:
 - A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
 - The apparatus is allowed to cool, and a second sample is heated, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate (1-2 °C/min).
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Boiling Point Determination

For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method or by gas chromatography.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Apparatus (Thiele Tube): Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.
- Procedure (Thiele Tube):
 - A few drops of the liquid sample are placed in a small test tube.

- A capillary tube, sealed at the upper end, is placed open-end down into the test tube.
- The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.
- The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
 - A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added.
 - The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
 - The mixture is visually inspected for the presence of undissolved solid.
 - If the solid has dissolved, further weighed portions are added until saturation is reached. Solubility is expressed in terms of mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly water-soluble compounds).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
 - The pH is recorded after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point of the titration of the free amine.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug design.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

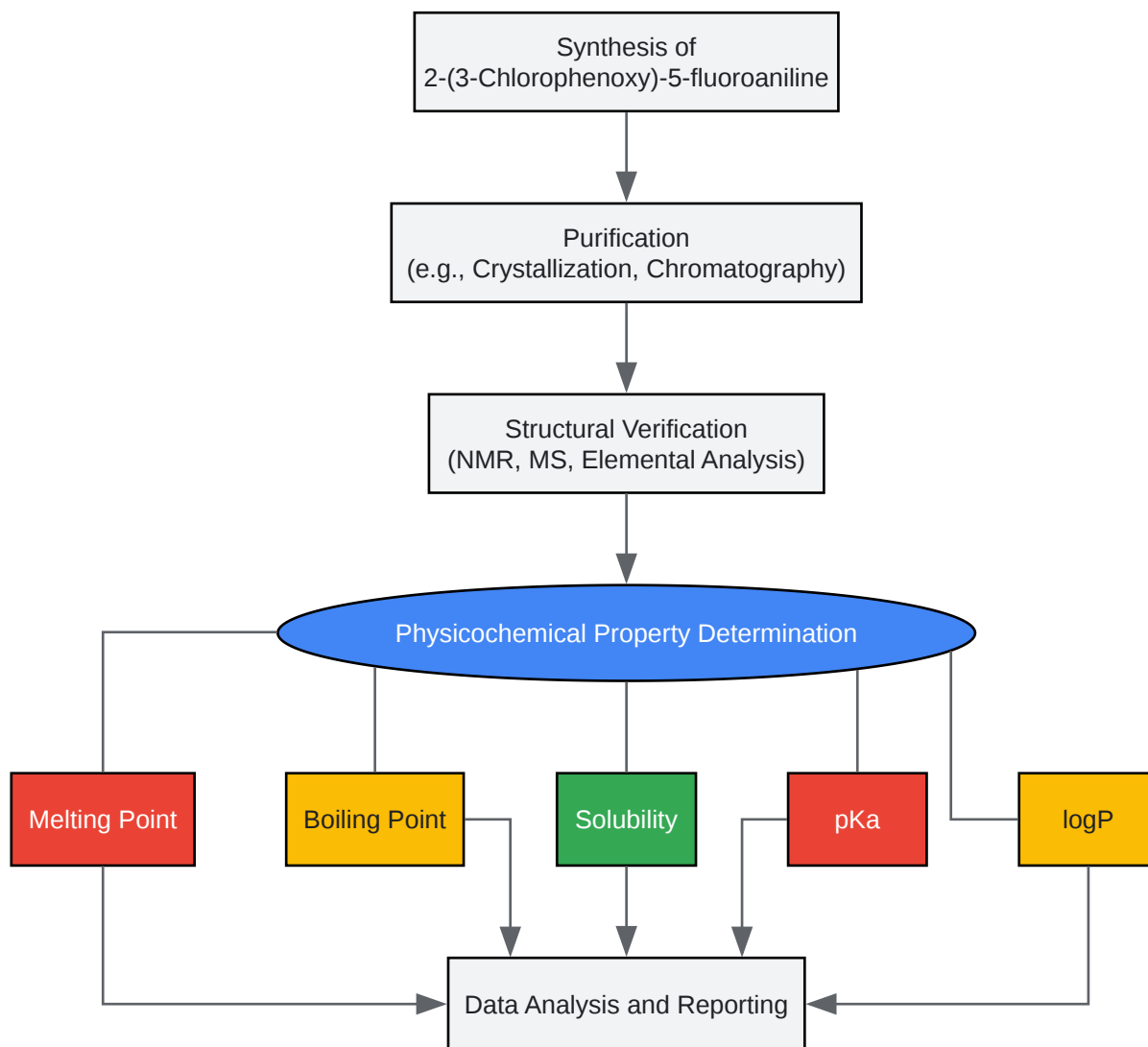
- Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
- Procedure:
 - n-Octanol and water are mutually saturated by shaking together for 24 hours.
 - A known amount of the compound is dissolved in the aqueous or octanol phase.
 - The two phases are mixed in a separatory funnel or vial and shaken until equilibrium is reached (e.g., for several hours).
 - The phases are separated by centrifugation.
 - The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

- The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity.



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Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

While direct experimental data for **2-(3-Chlorophenoxy)-5-fluoroaniline** remains to be published, this guide provides a robust framework for researchers by presenting comparative data from related compounds and detailing standard experimental protocols. The provided

workflow and methodologies offer a clear path for the empirical determination of its physicochemical properties, which are crucial for advancing its potential applications in drug discovery and materials science. It is strongly recommended that the predicted and estimated values presented herein are confirmed through experimental validation.

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